3-(1H-pyrrol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}thieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-pyrrol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}thieno[2,3-b]pyridine-2-carboxamide: is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures. This particular compound features a pyrrole ring, a trifluoromethyl benzyl group, and a thieno[2,3-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities.
Scientific Research Applications
3-(1H-pyrrol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}thieno[2,3-b]pyridine-2-carboxamide has several applications in scientific research:
Mechanism of Action
Mode of Action
The compound might interact with its targets through a variety of mechanisms, potentially influencing cellular processes or biochemical pathways .
Biochemical Pathways
It’s possible that the compound could influence multiple pathways, depending on its targets and mode of action .
Result of Action
The effects would likely depend on the compound’s targets and mode of action .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrrol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a pyrrole derivative with a thieno[2,3-b]pyridine precursor. The reaction conditions often require the use of catalysts such as iron(III) chloride or copper catalysts, and the reactions are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrrol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: N-substitution reactions can be performed using alkyl halides or sulfonyl chlorides in ionic liquids.
Common Reagents and Conditions
Oxidation: Water radical cations under ambient conditions.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Alkyl halides or sulfonyl chlorides in ionic liquids.
Major Products Formed
Oxidation: Quaternary ammonium cations.
Reduction: Reduced pyrrole derivatives.
Substitution: N-substituted pyrrole derivatives.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also target FGFRs and have similar biological activities.
1H-pyrazolo[3,4-b]pyridines: Known for their biomedical applications and structural similarity to purine bases.
Uniqueness
3-(1H-pyrrol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of a pyrrole ring, trifluoromethyl benzyl group, and thieno[2,3-b]pyridine core. This unique structure contributes to its potent inhibitory effects on FGFRs and its potential as a therapeutic agent in cancer treatment .
Properties
IUPAC Name |
3-pyrrol-1-yl-N-[[3-(trifluoromethyl)phenyl]methyl]thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3OS/c21-20(22,23)14-6-3-5-13(11-14)12-25-18(27)17-16(26-9-1-2-10-26)15-7-4-8-24-19(15)28-17/h1-11H,12H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QECZWKNNFDSIRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC3=C2C=CC=N3)C(=O)NCC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.